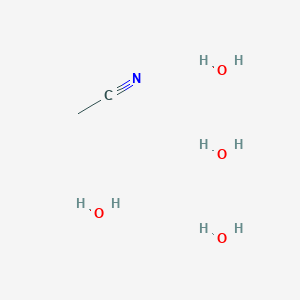

Acetonitrile--water (1/4)

説明

Acetonitrile–water (1/4) refers to a binary solvent system composed of 20% (v/v) acetonitrile and 80% (v/v) water. This mixture is widely utilized in analytical chemistry, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS), due to its balanced polarity, miscibility, and compatibility with UV/Vis and mass spectrometric detection .

Acetonitrile, a polar aprotic solvent, exhibits strong eluting power in RP-HPLC, while water acts as a weak eluent. The 1:4 ratio optimizes the separation of moderately polar compounds, offering intermediate elution strength and reduced backpressure compared to higher acetonitrile concentrations . Its low UV absorbance (<0.05 AU at 200 nm) minimizes background noise, enhancing sensitivity for analytes like peptides and polycyclic aromatic hydrocarbons (PAHs) .

特性

CAS番号 |

163085-14-1 |

|---|---|

分子式 |

C2H11NO4 |

分子量 |

113.11 g/mol |

IUPAC名 |

acetonitrile;tetrahydrate |

InChI |

InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |

InChIキー |

BURPMYNRCNCUDB-UHFFFAOYSA-N |

正規SMILES |

CC#N.O.O.O.O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

アセトニトリルは、主にアクリロニトリル製造の副産物として生成されます。最も一般的な工業的方法には、アンモニアと触媒の存在下でのプロピレンのアンモ酸化が含まれます。反応条件は通常、高温(400〜500℃)および高圧、ならびにモリブデン酸ビスマスなどの触媒の使用を伴います。

工業生産方法

工業的には、アセトニトリルは反応混合物から蒸留によって分離されます。 水との共沸混合物の生成のため、圧力スイング蒸留や抽出蒸留などの追加技術が、より高い純度レベルを達成するためにしばしば用いられます .

化学反応の分析

反応の種類

アセトニトリルは、次のような様々な化学反応を起こします。

加水分解: アセトニトリルは、加水分解されて酢酸とアンモニアを生成します。

酸化: アセトニトリルは、酸化されてアセトアミドおよびその他の窒素含有化合物を生成します。

置換: アセトニトリルは、求核置換反応に参加して、様々な有機化合物を生成します。

一般的な試薬と条件

加水分解: 通常、水と酸または塩基触媒の存在下で行われます。

酸化: 多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を用います。

置換: 適切な条件下で、アミンやアルコールなどの求核剤を必要とします。

主な生成物

加水分解: 酢酸とアンモニア。

酸化: アセトアミドおよびその他の窒素含有化合物。

置換: 使用した求核剤に応じて、様々な有機化合物。

科学的研究の応用

アセトニトリル−水混合物は、その独特の特性から、科学研究で広く使用されています。

化学: 幅広い化合物を溶解する能力と、様々な検出器との適合性から、液体クロマトグラフィー、特に高速液体クロマトグラフィー (HPLC) における溶媒として使用されます.

生物学: タンパク質や核酸などの生体分子の抽出および精製に用いられています。

医学: 医薬品化合物の分析や、質量分析用の試料調製に使用されます。

工業: 合成繊維、プラスチック、およびその他の化学物質の製造に使用されます。

作用機序

アセトニトリル−水混合物がその効果を発揮するメカニズムは、主にその溶媒特性に基づいています。アセトニトリルは、極性溶媒であり、幅広い極性および非極性化合物を溶解することができます。この特性は、水と混合することで強化され、分析技術における化合物のより良い溶媒和と分離が可能になります。 アセトニトリルと水分子間の相互作用も、様々な化合物の溶解度や安定性に影響を与え、汎用性の高い溶媒系となっています .

類似化合物との比較

Comparison with Similar Solvent Systems

Acetonitrile–Water in Different Ratios

Table 1: Performance Metrics of Acetonitrile–Water Mixtures

Key Findings :

- Elution Efficiency : Higher acetonitrile ratios (e.g., 90:10) enhance elution of hydrophobic compounds but reduce resolution for polar species .

- Signal Intensity: Acetonitrile–water (1:4) with 0.02% ammonium hydroxide improves LC-MS signal intensity compared to methanol-based systems .

- Recovery Rates: Protein precipitation efficiency drops with pure acetonitrile but improves when combined with methanol and isopropanol (e.g., 60% acetonitrile in ternary mixtures) .

Methanol–Water Systems

Methanol–water mixtures are common alternatives to acetonitrile–water. Key differences include:

- Viscosity: Methanol–water has higher viscosity, increasing backpressure and reducing column efficiency at high flow rates .

- UV Transparency: Methanol exhibits higher UV cutoff (~205 nm), limiting utility for low-wavelength detection compared to acetonitrile .

- Solubility: Methanol better dissolves highly polar compounds but may distort peak shapes due to stronger hydrogen bonding .

Table 2: Acetonitrile–Water (1:4) vs. Methanol–Water (1:4)

Acetonitrile–Water with Additives

Additives like formic acid (0.1%) or ammonium acetate (5 mM) modify solvent properties:

Example :

Extraction Efficiency in Solid-Phase Purification

Acetonitrile–water (1:4) is suboptimal for solid-phase extraction (SPE) of non-polar contaminants. Studies show:

Physicochemical Properties and Solvation Effects

- Shear Thickening: Acetonitrile–water mixtures with ionic liquids exhibit non-Newtonian behavior, enhancing catalytic stability in water oxidation systems .

- Fluorescence Quenching : At 50% acetonitrile, water’s solvation shell disrupts, altering fluorescence maxima and intensity in dye studies .

Q & A

Q. How does the viscosity of acetonitrile-water (1/4) affect HPLC system pressure, and what experimental methods can quantify this relationship?

The viscosity of acetonitrile-water mixtures peaks near 20% acetonitrile (80% water), leading to elevated HPLC system pressures. To study this, use capillary viscometers or pressure sensors integrated into LC systems. Measure viscosity at varying compositions (e.g., 10–30% acetonitrile) and correlate with pressure profiles. Data fitting based on reference viscosity tables (e.g., NIST or peer-reviewed datasets) can validate trends .

Q. Why is acetonitrile preferred over methanol in reversed-phase HPLC with water mixtures?

Acetonitrile offers lower viscosity (reducing backpressure), a higher boiling point (enhancing evaporation in MS interfaces), and a lower UV cutoff (minimizing baseline noise). Methodologically, compare retention times, peak shapes, and pressure profiles using both solvents in standardized separations. For example, test a 25% organic phase with water and observe selectivity differences for polar analytes .

Q. What experimental protocols ensure accurate preparation of acetonitrile-water (1/4) mixtures for reproducibility in chromatographic studies?

Use gravimetric preparation (weight/weight) to avoid volumetric errors from solvent contraction/expansion. Validate ratios via density measurements or refractive index checks. For trace-water systems, Karl Fischer titration ensures precision. Document temperature control (±0.1°C) to mitigate thermal expansion effects .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate structural and dynamical properties of acetonitrile-water mixtures in material science applications?

MD simulations reveal microheterogeneity in acetonitrile-water systems, where acetonitrile forms clusters disrupting water’s hydrogen-bond network. Use software like GROMACS or LAMMPS with force fields (e.g., OPLS-AA) to model dipole-dipole interactions and diffusion coefficients. Validate simulations against experimental data, such as neutron scattering or dielectric relaxation spectra .

Q. What mechanisms explain the anomalous backpressure variability in acetonitrile-water HPLC systems compared to methanol-water?

Acetonitrile’s ability to form clathrate-like structures with water creates inconsistent solvent interactions, leading to pressure fluctuations. Investigate this via pressure profiling during gradient elution and compare with Raman spectroscopy data identifying solvent-silanol interactions. Statistical analysis (e.g., ANOVA) of pressure deviations can quantify system instability .

Q. How does urea solubility in acetonitrile-water (1/4) mixtures inform liquid-liquid phase separation (LLPS) mechanisms in biophysical studies?

Urea solubility decreases sharply in high-acetonitrile mixtures, inducing LLPS. Use turbidity assays or dynamic light scattering to map phase boundaries. Thermodynamic modeling (e.g., NRTL equations) can predict activity coefficients and validate against experimental solubility data .

Q. What role does ethylene glycol play in the extractive distillation of acetonitrile-water systems, and how is its efficiency quantified?

Ethylene glycol acts as an entrainer, altering relative volatility via hydrogen bonding. Simulate vapor-liquid equilibrium (VLE) using Aspen Plus or COSMO-RS models. Experimentally, measure azeotrope breaking points via gas chromatography and compare with predicted phase diagrams .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting viscosity or solubility data arise, cross-validate methods (e.g., capillary vs. rotational viscometry) and control temperature/purity rigorously .

- Experimental Design : For phase studies, employ a Design of Experiments (DoE) approach to optimize solvent ratios, temperatures, and analyte concentrations .

- Advanced Instrumentation : Use neutron diffraction or NMR relaxometry to probe solvent-solvent and solvent-stationary phase interactions at molecular resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。